1-(1-Methyl-5-nitroindol-3-yl)ethanone
Description
1-(1-Methyl-5-nitroindol-3-yl)ethanone is a nitro-substituted indole derivative characterized by a methyl group at the N1 position and a nitro group at the C5 position of the indole ring, with an acetyl moiety at C3 (Fig. 1). This compound belongs to a broader class of indolyl-3-ethanones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antiparasitic and antimicrobial properties .
Properties
IUPAC Name |
1-(1-methyl-5-nitroindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)10-6-12(2)11-4-3-8(13(15)16)5-9(10)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGHPAPBVTXWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Indolyl-3-ethanones
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
- Structure: Differs by the addition of a 4-nitrophenylthio group at the C2 position of the ethanone moiety.
- Activity : Exhibits superior antimalarial activity (pIC50 = 8.2129) compared to chloroquine (pIC50 = 7.5528), attributed to the electron-withdrawing nitro group enhancing target binding .
- Synthesis : Likely involves thioether formation via nucleophilic substitution .
1-(5-Chloro-1H-indol-3-yl)ethanone
- Structure : Replaces the nitro group at C5 with chlorine.
- Activity : Demonstrates moderate bioactivity in preliminary screens, though specific targets are unspecified. Chlorine’s lower electronegativity compared to nitro may reduce target affinity .
- Molecular Weight : 193.63 g/mol (vs. 204.18 g/mol for the nitro analog) .
1-(7-Nitro-1H-indol-3-yl)ethanone
Heterocyclic Methanones and Thioethers
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone
- Structure: Replaces the acetyl group with a 3-nitrophenylmethanone.
- Synthesis : Achieved via Friedel-Crafts acylation (64% yield) .
- Activity : The bulky 3-nitrophenyl group may hinder membrane permeability but enhance binding to hydrophobic enzyme pockets.
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone
Antimalarial Activity
- Nitro vs. Chloro Substituents: Nitro groups at C5 (e.g., 1-(5-nitro-1H-indol-3-yl)ethanone derivatives) show higher antimalarial potency than chloro analogs, likely due to stronger electron-withdrawing effects enhancing target interaction .
- Thioether Derivatives: Addition of a 4-nitrophenylthio group (as in 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) increases activity by 10-fold compared to the parent compound, suggesting synergistic effects between nitro and thioether moieties .
Physicochemical Properties
Data Tables
Table 1: Structural and Activity Comparison of Selected Indolyl-3-ethanones
Table 2: Hazard Profiles of Related Compounds
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